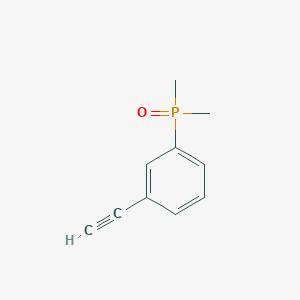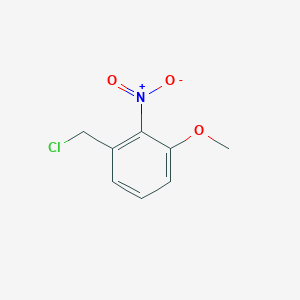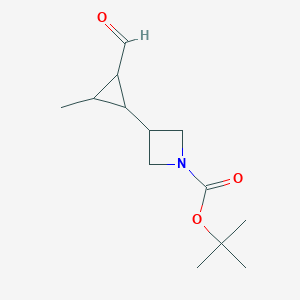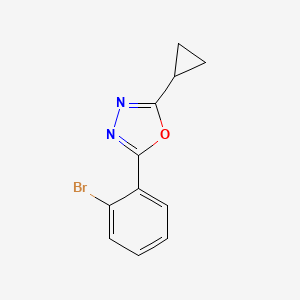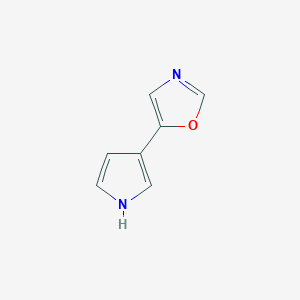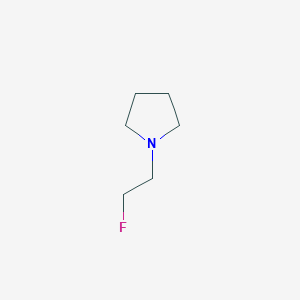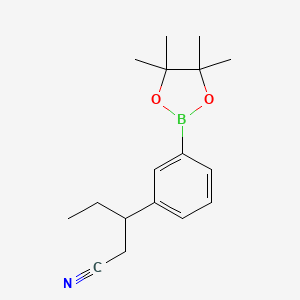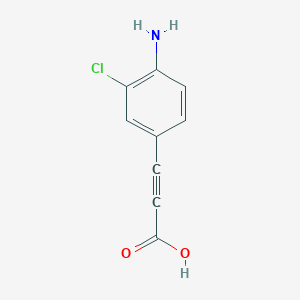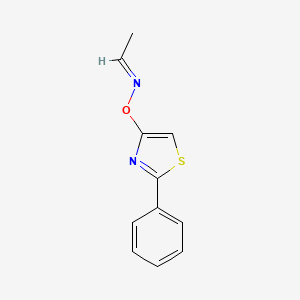![molecular formula C12H20O3 B13150994 Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used in research settings and has various applications in chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is generally conducted in large-scale reactors where the reaction parameters can be tightly controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 1-oxaspiro[2.7]decane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.6]decane-2-carboxylate
Uniqueness
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(10(13)14-2)12(15-11)8-6-4-3-5-7-9-12/h3-9H2,1-2H3 |
InChIキー |
GHDYRXDFFKVGAB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(O1)CCCCCCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


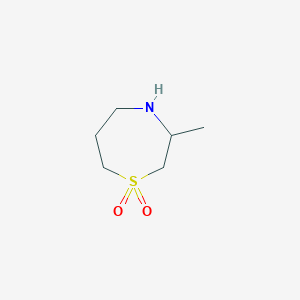
![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)
